N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, an oxadiazole ring, and a pyrazine ring, making it a versatile scaffold for chemical modifications and biological activity studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Pyrazine-2-carboxylic Acid: The oxadiazole intermediate is then coupled with pyrazine-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(19-11)8-2-1-5-18-8/h1-6H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPPZOQTQDTRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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